molecular formula C13H14OSi B8386607 2-(Trimethylsilylethynyl)benzofuran

2-(Trimethylsilylethynyl)benzofuran

Cat. No. B8386607
M. Wt: 214.33 g/mol
InChI Key: PYFFCJAJZCREPY-UHFFFAOYSA-N
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Patent
US07468371B2

Procedure details

A solution of Example 652 (0.74 g, 3.47 mmol) and potassium carbonate (1.45 g, 10.41 mmol) in methanol (3 mL) was stirred at room temperature for about 2 hours. The solution was poured into water and was extracted with diethyl ether. The combined organic extracts were dried (MgSO4), filtered and concentrated under vacuum to provide Example 653. 1H NMR (300 MHz, CDCl3) δ 3.49 (s, 1H), 7.01 (s, 1H), 7.25 (m, 1H), 7.35 (m, 1H), 7.46 (m, 1H), 7.56 (m, 1H).
Quantity
0.74 g
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=[C:2]1[C:10]#[C:11][Si](C)(C)C.C(=O)([O-])[O-].[K+].[K+].O>CO>[C:10]([C:2]1[O:1][C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=1)#[CH:11] |f:1.2.3|

Inputs

Step One
Name
Quantity
0.74 g
Type
reactant
Smiles
O1C(=CC2=C1C=CC=C2)C#C[Si](C)(C)C
Name
Quantity
1.45 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to provide Example 653

Outcomes

Product
Name
Type
Smiles
C(#C)C=1OC2=C(C1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.